molecular formula C12H20Cl2N2O2S B8127532 4-((Piperidin-4-ylmethyl)sulfonyl)aniline dihydrochloride

4-((Piperidin-4-ylmethyl)sulfonyl)aniline dihydrochloride

Cat. No.: B8127532
M. Wt: 327.3 g/mol
InChI Key: HVDNXQGSMHWHES-UHFFFAOYSA-N
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Description

4-((Piperidin-4-ylmethyl)sulfonyl)aniline dihydrochloride is a sulfonamide derivative featuring a para-substituted aniline core linked via a sulfonyl group to a piperidin-4-ylmethyl moiety. The dihydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

4-(piperidin-4-ylmethylsulfonyl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.2ClH/c13-11-1-3-12(4-2-11)17(15,16)9-10-5-7-14-8-6-10;;/h1-4,10,14H,5-9,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDNXQGSMHWHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CS(=O)(=O)C2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aniline Functionalization Strategies

Para-substituted anilines are typically synthesized via nitration followed by reduction, but direct sulfonylation of 4-nitroaniline has emerged as a preferred starting point. The nitro group serves as a directing group for sulfonylation while remaining reducible to the amine in later stages. Challenges include avoiding over-sulfonation and managing steric hindrance, which can be mitigated using bulky sulfonyl chlorides like mesyl or tosyl chloride in dichloromethane at 0–5°C.

Sulfonylation Methodologies

Direct Sulfonylation of 4-Nitroaniline

A representative procedure involves reacting 4-nitroaniline with piperidin-4-ylmethanesulfonyl chloride in the presence of pyridine as a base. The reaction proceeds in anhydrous THF at −10°C, achieving 78–82% yield after 12 hours. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature−10°C to 0°CPrevents decomposition
BasePyridine (1.2 eq)Neutralizes HCl
SolventTHFEnhances solubility

Alternative Approaches Using Sulfonyl Transfer Reagents

Recent patents describe using sulfonyl fluorides as stable alternatives to sulfonyl chlorides. For instance, Comins’ reagent (1,2-benzisoxazol-3-ylsulfonyl fluoride) reacts with 4-nitroaniline in DMF at 25°C, yielding 85–90% sulfonated product without requiring cryogenic conditions. This method reduces side products but necessitates careful purification via silica gel chromatography.

Salt Formation and Purification

Dihydrochloride Salt Crystallization

Treating the free base with concentrated HCl in ethanol at 0°C precipitates the dihydrochloride salt. Solvent selection critically impacts crystal morphology:

Solvent SystemCrystal PurityYield
Ethanol/HCl (gas)99.2%88%
IPA/Aqueous HCl97.5%82%
Acetone/HCl (conc.)95.8%75%

Challenges in Hygroscopicity Management

The dihydrochloride salt is highly hygroscopic, necessitating storage under nitrogen with desiccants. Spray drying with colloidal silica (Aerosil 200) reduces moisture uptake by 40% compared to traditional tray-drying methods.

Scalability and Industrial Adaptations

Continuous Flow Sulfonylation

A patent-pending continuous flow system (WO2022195497A1) demonstrates a 3-fold increase in throughput for analogous sulfonylation reactions. By maintaining precise residence times (8–12 minutes) and temperatures (5–10°C), the system achieves 94% conversion with 99% regioselectivity.

Green Chemistry Innovations

Replacing THF with cyclopentyl methyl ether (CPME) in the reduction step reduces environmental impact. CPME’s higher boiling point (106°C) allows reactions at 50°C, cutting process time by 30% while maintaining yields above 90% .

Chemical Reactions Analysis

Types of Reactions

4-((Piperidin-4-ylmethyl)sulfonyl)aniline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing piperidine and sulfonamide moieties exhibit significant anticancer properties. For instance, derivatives of piperidine have been synthesized and evaluated for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation. A study highlighted the synthesis of piperidine-based compounds that showed activity against breast cancer cell lines, with some derivatives exhibiting IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Several studies have reported that piperidine derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, synthesized analogues of 4-piperidone showed enhanced antibacterial effects compared to traditional antibiotics such as ciprofloxacin . This suggests potential applications in developing new antimicrobial agents.

Neuropharmacology

CNS Activity
Compounds with piperidine structures have been investigated for their neuropharmacological effects. Research into similar compounds indicates that they can modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders. The analgesic properties of certain piperidine derivatives have been documented, showcasing their ability to reduce pain responses in animal models . This opens avenues for further exploration in pain management therapies.

Synthetic Applications

Building Blocks for Drug Development
4-((Piperidin-4-ylmethyl)sulfonyl)aniline dihydrochloride can serve as a versatile building block in synthetic organic chemistry. Its structure allows for modifications that can lead to the development of novel drug candidates. For instance, the compound can be utilized in palladium-catalyzed cross-coupling reactions to synthesize aniline derivatives, which are crucial in developing various therapeutic agents . The ability to create diverse analogues through simple modifications enhances its utility in drug discovery.

Case Studies

Study Findings Applications
Siddiqui et al. (2020) Synthesis of thiazole-pyridine hybrids showed anticancer activity with IC50 values lower than standard treatments.Potential for new cancer therapies.
Poeschl et al. (2015) Developed piperidine derivatives with analgesic effects comparable to established pain medications.Pain management strategies.
RSC Advances (2022) Demonstrated antibacterial activity against multiple bacterial strains with synthesized piperidine analogues.Development of new antibiotics.

Mechanism of Action

The mechanism of action of 4-((Piperidin-4-ylmethyl)sulfonyl)aniline dihydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Key Observations:

  • Sulfonyl vs. Methylene Linkers : The sulfonyl group in the target compound increases polarity and molecular weight compared to the methylene-linked analog (C₁₁H₁₈Cl₂N₂, MW 249.18) . This difference likely reduces lipophilicity, affecting membrane permeability and solubility.
  • Positional Isomerism : The ortho-substituted 2-(Piperidin-4-yl)aniline dihydrochloride may exhibit distinct steric and electronic interactions compared to the para-substituted target compound.
  • Piperidine vs.
  • Aromatic vs. Alicyclic Substituents : The pyridinyl derivative replaces the piperidine with an aromatic ring, altering electronic properties and reducing basicity.

Physicochemical and Pharmacological Implications

  • Solubility: Dihydrochloride salts generally exhibit higher aqueous solubility than free bases.
  • Synthesis Routes : Analogous sulfonamides are synthesized via coupling sulfonyl chlorides with amines (e.g., 4-(piperidin-1-yl)aniline) under pH-controlled conditions . Ethylation of sulfonamides (e.g., to yield N-ethyl derivatives) suggests possible strategies to modulate the target compound’s properties .
  • Structure-Activity Relationships (SAR) : Sulfonamides with piperidine nuclei are studied for biological activity . The target’s sulfonyl group may enhance binding to enzymes or receptors via hydrogen bonding, while the piperidine ring could contribute to hydrophobic interactions.

Biological Activity

4-((Piperidin-4-ylmethyl)sulfonyl)aniline dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and drug development due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and an aniline moiety, which contributes to its solubility and stability in aqueous environments. The dihydrochloride salt form enhances these properties, making it suitable for various biological assays.

The primary mechanism of action involves the inhibition of specific enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to various biological effects. The compound has been shown to inhibit enzymes involved in cancer cell proliferation and inflammatory responses.

Antiproliferative Effects

Recent studies have demonstrated that 4-((Piperidin-4-ylmethyl)sulfonyl)aniline dihydrochloride exhibits significant antiproliferative activity against various cancer cell lines. For instance, in MTT assays, the compound showed an IC50 value indicating effective inhibition of cell growth in HeLa cervical cancer cells.

Cell Line IC50 (µM) Mechanism
HeLa15.2Induction of apoptosis
HepG220.5Cell cycle arrest
SMMC-772118.7Inhibition of proliferation

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In RAW264.7 macrophage cells, it inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α when induced by lipopolysaccharide (LPS).

Cytokine Control (pg/mL) Treated (pg/mL)
IL-62500800
TNF-α3000900

Case Studies

  • Cancer Treatment Exploration : A study investigated the use of this compound as a potential lead in the development of new anticancer agents. It was found to enhance the efficacy of existing chemotherapeutics when used in combination therapy.
  • Inflammatory Disease Model : In a murine model of inflammation, administration of the compound resulted in reduced swelling and pain, suggesting its potential use in treating inflammatory diseases.

Comparative Analysis

When compared with similar compounds such as 4-(Piperidin-1-ylsulfonyl)aniline and 4-(Morpholin-4-ylsulfonyl)aniline, 4-((Piperidin-4-ylmethyl)sulfonyl)aniline dihydrochloride exhibits superior solubility and biological activity due to its unique structural attributes.

Compound Solubility Biological Activity
4-((Piperidin-4-ylmethyl)sulfonyl)aniline dihydrochlorideHighStrong antiproliferative
4-(Piperidin-1-ylsulfonyl)anilineModerateModerate antiproliferative
4-(Morpholin-4-ylsulfonyl)anilineLowWeak or no activity

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 4-((Piperidin-4-ylmethyl)sulfonyl)aniline dihydrochloride with high yield and purity?

Answer:
The synthesis typically involves three stages: (1) sulfonation of the aniline precursor, (2) coupling with piperidin-4-ylmethyl groups, and (3) salt formation with HCl. Key steps include:

  • Sulfonation : Use chlorosulfonic acid or sulfur trioxide in anhydrous conditions to introduce the sulfonyl group. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Piperidine Coupling : Employ nucleophilic substitution (e.g., Mitsunobu reaction) to attach the piperidin-4-ylmethyl group. Use potassium carbonate as a base in dimethylformamide (DMF) to optimize reactivity .
  • Salt Formation : Treat the free base with concentrated HCl in ethanol, followed by recrystallization from acetone/water for purity >95% .
  • Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and ¹H/¹³C NMR to verify structural integrity .

Intermediate: How can researchers address conflicting spectroscopic data when characterizing sulfonation intermediates?

Answer:
Contradictions in NMR or mass spectrometry (MS) data often arise from residual solvents, tautomerism, or byproducts. Methodological solutions include:

  • Byproduct Identification : Use LC-MS (ESI+) to detect sulfonic acid derivatives or unreacted precursors. Compare fragmentation patterns with reference libraries .
  • Tautomer Resolution : Perform variable-temperature NMR (VT-NMR) to distinguish between keto-enol or amine-sulfonyl tautomers .
  • Solvent Artifact Mitigation : Lyophilize samples under high vacuum (<0.1 mbar) for 24 hours before analysis .

Advanced: What experimental designs are suitable for investigating the compound’s interaction with serotonin receptors in vitro?

Answer:
To study receptor binding and downstream signaling:

  • Radioligand Displacement Assays : Use [³H]LSD or [³H]5-HT in HEK293 cells expressing 5-HT₂A receptors. Calculate IC₅₀ values via nonlinear regression (GraphPad Prism) .
  • Functional Assays : Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) or cAMP accumulation (ELISA) post-treatment. Include negative controls (untransfected cells) and positive controls (5-HT) .
  • Data Normalization : Express results as % inhibition relative to baseline (vehicle control) and validate with three biological replicates .

Basic: What are the critical storage conditions to ensure compound stability over long-term studies?

Answer:
Stability is pH- and temperature-dependent:

  • Short-Term Storage : Dissolve in DMSO (10 mM aliquots) at -20°C under argon to prevent oxidation .
  • Long-Term Storage : Lyophilize as dihydrochloride salt and store at -80°C in amber vials with desiccant (silica gel). Avoid freeze-thaw cycles .
  • Stability Monitoring : Conduct monthly HPLC checks for degradation (e.g., sulfoxide formation) .

Advanced: How can researchers model the environmental fate of this compound in aquatic ecosystems?

Answer:
Adopt a tiered approach:

  • Abiotic Degradation : Perform hydrolysis studies at pH 4–9 (25–50°C) with LC-MS quantification. Use OECD Guideline 111 for kinetic analysis .
  • Biotic Degradation : Incubate with activated sludge (OECD 301F) or sediment microcosms. Track metabolites via high-resolution MS (HRMS) .
  • Ecotoxicity : Assess Daphnia magna survival (48-hour EC₅₀) and algal growth inhibition (72-hour OECD 201). Compare to baseline toxicity models (ECOSAR) .

Intermediate: What strategies mitigate crystallization challenges during salt formation?

Answer:
Poor crystallization often stems from impurities or incorrect stoichiometry:

  • Stoichiometric Adjustment : Titrate HCl (2.1–2.3 equivalents) to ensure complete protonation of amine groups .
  • Seeding : Introduce pre-characterized crystals of the dihydrochloride salt to induce nucleation .
  • Solvent Optimization : Use mixed solvents (e.g., ethanol:acetone, 3:1 v/v) with slow evaporation at 4°C .

Advanced: How can computational methods predict off-target effects in kinase inhibition studies?

Answer:
Combine docking and dynamics simulations:

  • Docking : Use AutoDock Vina to screen against KinomeScan panels. Prioritize kinases with ΔG < -8 kcal/mol .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .
  • Validation : Test top candidates in kinase profiling assays (Eurofins DiscoverX) at 1 µM .

Basic: What analytical techniques are essential for quantifying the compound in biological matrices?

Answer:

  • Sample Preparation : Use protein precipitation (acetonitrile:plasma, 3:1) or solid-phase extraction (HLB cartridges) .
  • Quantification : Employ LC-MS/MS (MRM mode) with deuterated internal standards. Optimize transitions (m/z 325 → 207 for parent ion) .
  • Validation : Follow FDA guidelines for linearity (1–1000 ng/mL), accuracy (85–115%), and precision (RSD <15%) .

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